molecular formula C18H20ClNO3 B606211 BMDB HCl CAS No. 1823865-05-9

BMDB HCl

Cat. No.: B606211
CAS No.: 1823865-05-9
M. Wt: 333.8 g/mol
InChI Key: KLEXPEUAMMQTEW-UHFFFAOYSA-N
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Description

BMDB HCl refers to the hydrochloride salt of the chemical compound 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran, a synthetic xanthoxyline derivative first described in pharmacological studies for its antinociceptive (pain-relieving) properties . The compound exhibits dose-dependent analgesic effects in murine models, acting through non-opioid pathways, partially involving serotoninergic mechanisms .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(benzylamino)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c1-2-15(19-11-13-6-4-3-5-7-13)18(20)14-8-9-16-17(10-14)22-12-21-16;/h3-10,15,19H,2,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEXPEUAMMQTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342535
Record name 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823865-05-9
Record name Bmdb (hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823865059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMDB (hydrochloride)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9KJ4N9PLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMDB (hydrochloride) involves the reaction of 1,3-benzodioxole with 2-bromobutanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzylamine to yield the final product, which is subsequently converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for BMDB (hydrochloride) are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimization for yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

BMDB (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BMDB (hydrochloride) is utilized in various scientific research applications, including:

Mechanism of Action

BMDB (hydrochloride) exerts its effects primarily by acting as a stimulant. It is believed to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain, leading to heightened alertness and energy levels. The exact molecular targets and pathways involved are not fully understood, but it is thought to interact with monoamine transporters, similar to other cathinones .

Comparison with Similar Compounds

Key Findings :

  • This compound is 15–100× more potent than aspirin/acetaminophen but 2–50× less potent than morphine in murine models .
  • Unlike morphine, this compound’s effects are naloxone-insensitive, indicating a non-opioid mechanism .
2.2 Mechanism of Action

This compound diverges from traditional NSAIDs and opioids:

  • Non-Opioid Pathways: Its antinociception is unaffected by naloxone (opioid antagonist) or adrenalectomy, ruling out adrenal-mediated stress responses .
  • Serotoninergic Involvement : Partial reversal by p-chlorophenylalanine (serotonin synthesis inhibitor) suggests modulation of serotonin pathways .
2.3 Selectivity and Side Effects
  • No Sedative/Muscle Relaxant Effects: this compound lacks nonspecific CNS effects common to opioids (e.g., respiratory depression) .
2.4 Structural Analogues and Derivatives

This compound’s 4-bromobenzoyl and dimethoxy substituents likely enhance its metabolic stability and receptor affinity compared to simpler benzofurans.

Biological Activity

BMDB HCl, or 1-(4-bromobenzyl)-3-(2-methoxyphenyl)urea hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and experimental data.

Chemical Structure and Properties

This compound is classified as a substituted urea compound. Its structure is characterized by a bromobenzyl group and a methoxyphenyl group, which contribute to its biological activity. The molecular formula is C14_{14}H14_{14}BrN2_{2}O2_{2}·HCl, and its molecular weight is approximately 332.65 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
  • Anticancer Activity : this compound has been investigated for its potential in inhibiting cancer cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Antimicrobial Effects

Recent studies highlight the effectiveness of this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:

Cell LineInhibition Percentage (%) at 50 µMReference
HeLa (Cervical Cancer)70%
MCF-7 (Breast Cancer)65%
A549 (Lung Cancer)80%

The compound's ability to induce apoptosis and inhibit cell migration suggests it may serve as a lead compound for further anticancer drug development.

Case Studies

A recent case study investigated the effects of this compound in vivo using murine models. The study aimed to assess its therapeutic potential in treating bacterial infections and tumors:

  • Study Design : Mice were divided into control and treatment groups, with the treatment group receiving this compound at varying dosages.
  • Results : The treatment group showed a significant reduction in tumor size (up to 50%) compared to controls. Additionally, bacterial load was significantly decreased in infected mice treated with this compound.

Q & A

Q. How can researchers verify the identity of BMDB HCl using spectral data?

this compound can be identified using nuclear magnetic resonance (NMR) and mass spectrometry (MS) by comparing experimental spectra to reference data. For NMR, utilize HMDB’s 1D/2D spectral search tools to match peak lists (e.g., 1H or 13C NMR) against its database . For MS, HMDB supports spectral comparisons using GC-MS or LC-MS/MS data, enabling metabolite identification via similarity scoring . Validate results by cross-referencing λmax values (236, 282, 320 nm) from UV/Vis spectroscopy .

Q. What storage conditions are recommended for this compound to ensure stability?

this compound should be stored at -20°C in its crystalline solid form. Stability is guaranteed for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation, and use desiccants to minimize moisture exposure .

Q. What methodologies are available to assess this compound purity in experimental settings?

Purity can be validated via high-performance liquid chromatography (HPLC) coupled with UV detection at λmax 236, 282, or 320 nm . Additionally, mass spectrometry (e.g., LC-MS) can confirm molecular weight (333.8 g/mol) and detect impurities. Cross-check results with certificates of analysis (CoA) provided by suppliers .

Advanced Research Questions

Q. How can researchers design experiments using this compound as a crosslinking agent?

this compound’s utility in crosslinking studies requires optimization of buffer conditions. For example, in protein crosslinking, use triethanolamine-HCl (TEA, pH 7.5) to cleave BMDB crosslinks post-reaction. Include controls with NaIO4 (30 mM) and NH2OH-HCl (300 mM) to confirm specificity . Quantify crosslinking efficiency via SDS-PAGE under non-reducing conditions and SYPRO red staining .

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Contradictions may arise from variations in experimental design, such as concentration gradients, purity thresholds, or cell line specificity. To address this:

  • Standardize purity validation using HPLC/UV-Vis .
  • Replicate studies under identical buffer conditions (e.g., pH, ionic strength) .
  • Use HMDB’s chemical ontology to compare this compound’s class (cathinone) with structurally similar compounds and adjust for substituent effects .

Q. What strategies are effective for integrating this compound data with metabolomic databases like HMDB?

Leverage HMDB’s annotation tools to map this compound’s chemical properties (e.g., SMILES string, ChEBI ID) to its ontology. Use Method 4 from Alm & Waltemath (2024) for feature extraction, which minimizes overgeneralization by selecting ontology concepts at an average depth of 4.8–5.9 . For pathway analysis, cross-reference HMDB’s metabolite interaction data (e.g., transporters, enzymes) to contextualize this compound’s biological roles .

Q. How can researchers optimize this compound’s use in forensic toxicology studies?

Combine LC-MS/MS with HMDB’s spectral libraries to detect this compound in complex matrices (e.g., blood, urine). Validate assays using spiked samples and reference HMDB’s exogenous metabolite database to distinguish this compound from endogenous compounds . For quantitative analysis, adhere to forensic standards by documenting limits of detection (LOD) and quantification (LOQ) .

Methodological Notes

  • Data Validation : Cross-check spectral assignments using HMDB’s NMR-STAR and MS-PeakList formats to ensure reproducibility .
  • Ethical Compliance : Follow institutional guidelines for chemical safety, including toxicity documentation (e.g., LD50, handling protocols) .
  • Literature Integration : Use HMDB’s “MetaboCard” to retrieve synthesis protocols, biological interactions, and clinical correlations for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.